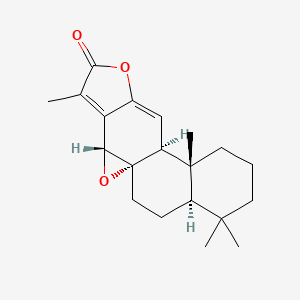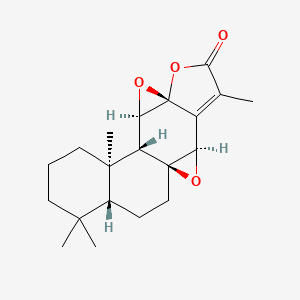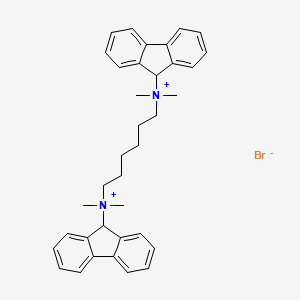
Hexafluorenium bromide
Overview
Description
Hexafluorenium bromide is a neuromuscular blocking agent primarily used in anesthesiology to prolong and potentiate the skeletal muscle relaxing action of suxamethonium during surgery . It acts as a nicotinic acetylcholine receptor antagonist, effectively blocking the activity of plasma cholinesterases .
Mechanism of Action
Target of Action
Hexafluorenium bromide primarily targets plasma cholinesterases . Cholinesterases are enzymes that catalyze the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid . This reaction is necessary for a cholinergic neuron to return to its resting state after activation .
Mode of Action
This compound acts as a non-competitive reversible inhibitor of human plasma cholinesterase or pseudocholinesterase . It likely binds to anionic side receptors near the active center of the enzyme, causing a conformational change that prevents acylation of the esteratic site .
Biochemical Pathways
The inhibition of plasma cholinesterases by this compound affects the neuromuscular junction . It prolongs the relaxation effects of succinylcholine or suxamethonium chloride, a depolarizing muscle relaxant that imitates the action of acetylcholine at the neuromuscular junction . The prolonged stimulation of the acetylcholine receptor results first in disorganized muscle contractions, then in profound relaxation .
Pharmacokinetics
Its use in anesthesiology to prolong and potentiate the skeletal muscle relaxing action of suxamethonium during surgery suggests that it has a significant bioavailability .
Result of Action
The primary result of this compound’s action is the prolongation and potentiation of muscle relaxation . By inhibiting plasma cholinesterases, it extends the effects of succinylcholine, leading to prolonged muscle relaxation. This makes it particularly useful in anesthesiology during surgery .
Biochemical Analysis
Biochemical Properties
Hexafluorenium bromide plays a significant role in biochemical reactions by acting as a cholinesterase antagonist . It binds to plasma cholinesterases, inhibiting their activity and thereby prolonging the action of muscle relaxants like suxamethonium . The compound interacts with enzymes such as acetylcholinesterase and pseudocholinesterase, preventing the hydrolysis of acetylcholine into choline and acetic acid . This inhibition results in prolonged muscle relaxation, which is crucial during surgical procedures .
Cellular Effects
This compound affects various types of cells and cellular processes by acting as a nicotinic acetylcholine receptor antagonist . It influences cell function by blocking the activity of cholinesterases, leading to prolonged stimulation of acetylcholine receptors . This prolonged stimulation initially causes disorganized muscle contractions, followed by profound relaxation . This compound also impacts cell signaling pathways and gene expression by altering the normal function of cholinergic neurons .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to anionic side receptors near the active center of cholinesterases . This binding causes a conformational change in the enzyme, preventing the acylation of the esteratic site . As a non-competitive reversible inhibitor, this compound effectively blocks the hydrolysis of acetylcholine, leading to prolonged muscle relaxation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound is known to maintain its inhibitory effects on cholinesterases for a prolonged period, which is beneficial during surgical procedures . Long-term exposure to this compound may lead to changes in cellular function, including alterations in cholinergic signaling and muscle responsiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound effectively prolongs muscle relaxation without significant adverse effects . At high doses, this compound can cause toxic effects, including severe muscle weakness and respiratory depression . These threshold effects highlight the importance of careful dosage management in clinical settings .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with cholinesterases . The compound inhibits the hydrolysis of acetylcholine, affecting metabolic flux and metabolite levels within cholinergic neurons . This inhibition can lead to an accumulation of acetylcholine, resulting in prolonged muscle relaxation and altered neurotransmission .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with plasma cholinesterases . The compound’s binding to these enzymes facilitates its localization and accumulation in neuromuscular junctions, where it exerts its inhibitory effects . This targeted distribution is crucial for its role as a neuromuscular blocking agent during surgery .
Subcellular Localization
The subcellular localization of this compound is primarily at the neuromuscular junctions, where it interacts with cholinesterases . The compound’s activity is directed to these specific compartments, ensuring effective inhibition of acetylcholine hydrolysis . This localization is essential for its function as a muscle relaxant during surgical procedures .
Preparation Methods
Hexafluorenium bromide is synthesized through a series of chemical reactions involving the formation of the hexamethylenebis(fluoren-9-yldimethylammonium) structure. The synthetic route typically involves the reaction of fluorenylmethyl chloride with hexamethylenediamine, followed by quaternization with methyl bromide . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Hexafluorenium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexafluorenium bromide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with cholinesterases.
Medicine: In anesthesiology, it is used to prolong muscle relaxation during surgery.
Industry: this compound is utilized in the production of other chemical compounds and pharmaceuticals.
Comparison with Similar Compounds
Hexafluorenium bromide is unique in its structure and mechanism of action compared to other neuromuscular blocking agents. Similar compounds include:
Suxamethonium chloride: A depolarizing muscle relaxant that mimics acetylcholine at the neuromuscular junction.
Mivacurium: Another muscle relaxant that is hydrolyzed by pseudocholinesterase. This compound stands out due to its ability to inhibit cholinesterases and prolong the effects of other muscle relaxants.
Properties
CAS No. |
317-52-2 |
|---|---|
Molecular Formula |
C36H42BrN2+ |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
9H-fluoren-9-yl-[6-[9H-fluoren-9-yl(dimethyl)azaniumyl]hexyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C36H42N2.BrH/c1-37(2,35-31-21-11-7-17-27(31)28-18-8-12-22-32(28)35)25-15-5-6-16-26-38(3,4)36-33-23-13-9-19-29(33)30-20-10-14-24-34(30)36;/h7-14,17-24,35-36H,5-6,15-16,25-26H2,1-4H3;1H/q+2;/p-1 |
InChI Key |
JPSRVLCUCTZGCB-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CCCCCC[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-] |
Canonical SMILES |
C[N+](C)(CCCCCC[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-] |
Appearance |
Solid powder |
Key on ui other cas no. |
317-52-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
4844-10-4 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
hexafluorenium hexafluorenium bromide hexafluorenium dibromide salt hexafluronium bromide hexamethylenebis(fluoren-9-yldimethylammonium) dibromide Mylaxen |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


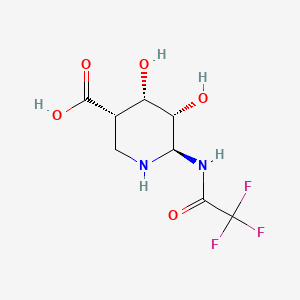
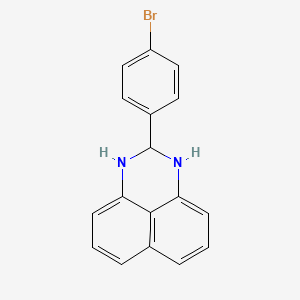
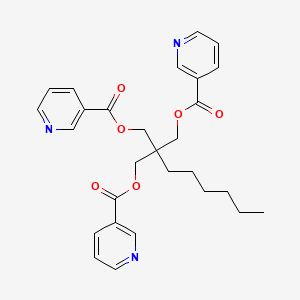
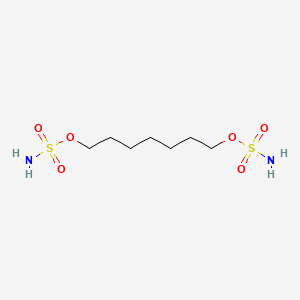
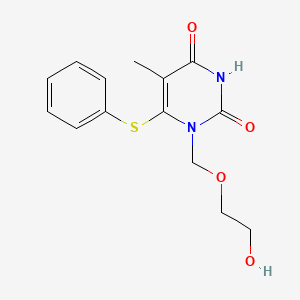
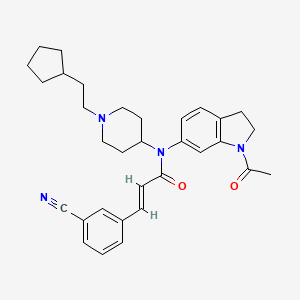
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B1673071.png)
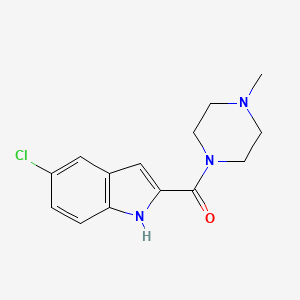
![(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1673074.png)
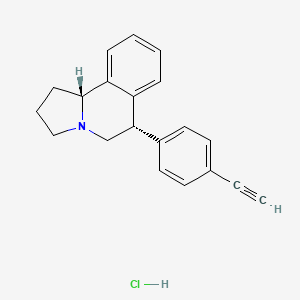

![[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1673080.png)
